8-tert-Butyl-4-(3,4-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the 1-oxa-4-azaspiro[4.5]decane class, characterized by a spirocyclic core combining oxygen and nitrogen heteroatoms. The tert-butyl group at position 8 enhances steric bulk and metabolic stability, while the 3,4-difluorobenzoyl substituent at position 4 introduces electron-withdrawing effects, influencing receptor binding and pharmacokinetics. Such spirocyclic derivatives are explored for antitumor, enzyme inhibition, and deodorant applications due to their structural rigidity and tunable substituents .
Properties
IUPAC Name |
8-tert-butyl-4-(3,4-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2NO4/c1-19(2,3)13-6-8-20(9-7-13)23(16(11-27-20)18(25)26)17(24)12-4-5-14(21)15(22)10-12/h4-5,10,13,16H,6-9,11H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMCZAXLYVKNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-tert-Butyl-4-(3,4-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and the intriguing mechanisms by which it interacts with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 381.42 g/mol. The presence of a tert-butyl group enhances lipophilicity, while the difluorobenzoyl moiety contributes to its biological activity by potentially influencing receptor interactions and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological pathways. The spirocyclic structure allows for high specificity in binding to enzymes or receptors, which can lead to various pharmacological effects. Ongoing research aims to elucidate the detailed pathways involved in its mechanism of action, providing insights into its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Properties : Investigations into the anticancer effects of this compound are ongoing, with early results indicating that it may inhibit tumor cell proliferation through specific signaling pathways.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine production in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a study published in 2020, researchers investigated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Synthesis and Analytical Techniques
The synthesis of this compound involves multiple steps:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of functional groups such as tert-butyl and difluoro groups.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
Key Observations :
- Chlorine vs. Fluorine : The 3-chloro analog (323.77 g/mol) has lower electronegativity but higher molecular weight, which may reduce membrane permeability compared to fluorine derivatives .
- Methoxy Groups : The trimethoxybenzoyl analog (393.44 g/mol) demonstrates how electron-donating groups can modulate binding affinity in hydrophobic pockets .
Modifications in Spirocyclic Core Substituents
Key Observations :
- tert-Butyl vs. Methyl : The tert-butyl group in the target compound provides superior metabolic stability over the 8-methyl analog, critical for prolonged biological activity .
- Sulfone Modification : The 8,8-dioxo derivative (333.41 g/mol) introduces a polar sulfone group, likely altering solubility and target selectivity .
Preparation Methods
Cyclohexanone-Derived Spirocyclization
A common approach involves cyclohexanone derivatives as starting materials. For example, tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (a structurally related compound) is synthesized via acid-catalyzed cyclization of a keto-amine intermediate. Analogously, the target spiro system can be formed by reacting 4-tert-butylcyclohexanone with a β-amino alcohol under Mitsunobu conditions, followed by Boc protection:
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | DIAD, PPh₃, THF, 0°C → RT | 65–72 |
| 2 | Boc₂O, DMAP, DCM | 85–90 |
Lactam-Based Ring Closure
Alternative routes employ lactam intermediates. For instance, condensation of γ-lactams with epoxides generates spirocyclic frameworks. Using tert-butyl glycidyl ether and a substituted lactam precursor, the oxa-azaspiro system is assembled via SN2 ring-opening:
Optimization Note : Lewis acids like BF₃·OEt₂ improve regioselectivity by stabilizing transition states.
Functional Group Installations
Introduction of the 3,4-Difluorobenzoyl Group
The benzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Using 3,4-difluorobenzoyl chloride and a spirocyclic amine intermediate:
Reaction Conditions :
-
Temperature: 0°C → RT
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Base: Triethylamine (2.5 equiv)
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Yield: 70–78%
Challenges : Competing O-acylation is mitigated by using bulky amines or low temperatures.
Carboxylic Acid Formation
The carboxylic acid is installed via hydrolysis of a methyl ester precursor. For example, a spirocyclic ester undergoes saponification:
Optimization :
-
Prolonged reflux (12–16 h) ensures complete conversion.
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Acidic workup (HCl) precipitates the product in >90% purity.
Integrated Synthetic Routes
Pathway A: Sequential Spirocyclization and Functionalization
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Spirocyclization : Cyclohexanone + β-amino alcohol → Spirocyclic ether (65% yield).
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Boc Protection : tert-Butyl group introduction (85% yield).
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Benzoylation : 3,4-difluorobenzoyl chloride acylation (72% yield).
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Ester Hydrolysis : NaOH/MeOH reflux (88% yield).
Total Yield : ~35% over four steps.
Pathway B: Late-Stage Carboxylation
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Spirocyclic Ester Synthesis : Lactam + tert-butyl epoxide → Ester-containing spirocycle (58% yield).
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Benzoylation : Same as Pathway A (70% yield).
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Hydrolysis : Ester → Carboxylic acid (90% yield).
Total Yield : ~37% over three steps.
Comparative Analysis of Methods
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 35 | 37 |
| Purification Difficulty | Moderate | High |
| Scalability | Limited | Improved |
Pathway B offers better scalability but requires stringent control during lactam-epoxide coupling.
Stereochemical and Mechanistic Insights
The spirocenter’s configuration is influenced by the stereoelectronics of the cyclization step. In Pathway A, the Mitsunobu reaction proceeds with inversion, favoring the R-configuration. Pathway B’s lactam-epoxide coupling retains the lactam’s existing stereochemistry.
Industrial and Environmental Considerations
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Solvent Selection : Transitioning from DCM to 2-MeTHF improves sustainability.
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Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized BF₃) reduce waste.
Q & A
Q. What are the optimal synthetic routes for 8-tert-butyl-4-(3,4-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions starting with spirocyclic intermediates and benzoyl precursors. Key parameters include:
- Temperature control : Maintain 50–80°C during coupling steps to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reactivity .
- Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites (e.g., carboxylic acid) during benzoylation .
- Catalysts : Pd-based catalysts may improve yields in cross-coupling steps (e.g., Suzuki-Miyaura for fluorinated aryl groups) .
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Range/Choice | Purpose |
|---|---|---|
| Temperature | 50–80°C | Minimize decomposition |
| Solvent | DMF, THF | Stabilize intermediates |
| Protecting Group | Boc, Benzyl | Selective functionalization |
| Reaction Time | 12–24 hours | Ensure completion of slow steps |
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to confirm spirocyclic structure and substituent positions (e.g., tert-butyl at C8, benzoyl at C4) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~393.35 g/mol) and detect impurities .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the spirocyclic core (if single crystals are obtainable) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected peaks in NMR spectra?
Answer: Contradictions may arise from dynamic stereochemistry or residual solvents. Strategies include:
- Variable Temperature (VT) NMR : Identify conformational flexibility in the spirocyclic system by analyzing peak splitting at low temperatures (e.g., −40°C) .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., distinguish fluorobenzoyl protons from spirocyclic protons) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts for proposed structures .
Q. Table 2: Common Data Contradictions and Solutions
| Issue | Resolution Method | Reference |
|---|---|---|
| Unassigned 1H signals | 2D NMR (COSY, NOESY) | |
| Purity discrepancies | HPLC-MS coupling | |
| Stereochemical ambiguity | X-ray crystallography |
Q. What computational methods are suitable for studying the reaction mechanism of this compound’s synthesis?
Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for key steps like benzoylation or spirocyclization .
- Transition State Analysis : Identify rate-limiting steps (e.g., tert-butyl group steric effects) using intrinsic reaction coordinate (IRC) calculations .
- Solvent Modeling : Apply continuum solvation models (e.g., SMD) to simulate solvent effects on reaction kinetics .
Q. How can researchers explore structure-activity relationships (SAR) for this compound in medicinal chemistry?
Answer:
- Substituent Variation : Synthesize analogs with modified fluorobenzoyl groups (e.g., 2,4-difluoro vs. 3,5-difluoro) to assess electronic effects on target binding .
- Biological Assays : Test inhibitory activity against enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) using in vitro enzyme inhibition assays .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2 active site) using software like AutoDock Vina to prioritize analogs for synthesis .
Q. Table 3: Proposed SAR Modifications
| Modification Site | Biological Target Hypothesis | Reference |
|---|---|---|
| Fluorobenzoyl (C4) | COX-2 selectivity | |
| Spirocyclic oxygen (C1) | Metabolic stability | |
| tert-Butyl (C8) | Lipophilicity modulation |
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer in exothermic steps (e.g., benzoylation) .
- Purification Optimization : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether/hexane mixtures) .
- Quality Control : Develop in-line PAT (process analytical technology) tools (e.g., FTIR) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
